![molecular formula C53H90O22 B1671520 Ginsenosid Rb3 CAS No. 68406-26-8](/img/structure/B1671520.png)
Ginsenosid Rb3
Übersicht
Beschreibung
Ginsenoside Rb3, also known as Ginsenoside Rb3, is a naturally occurring compound found in the roots of Panax ginseng. It belongs to the class of ginsenosides, which are saponin glycosides known for their diverse pharmacological properties. Ginsenoside Rb3 has garnered significant attention due to its potential therapeutic benefits in various fields, including medicine, biology, and chemistry .
Wissenschaftliche Forschungsanwendungen
Ginsenoside Rb3 is a saponin derived from the plant Panax ginseng and other Araliaceae plants . Research suggests it has various therapeutic applications, especially in treating cardiovascular and neurodegenerative diseases, and may possess anti-viral and anti-inflammatory properties .
Scientific Research Applications
Ginsenoside Rb3 has demonstrated potential in various areas of scientific research:
- Cardiovascular Protection: Ginsenoside Rb3 protects cardiomyocytes against ischemia-reperfusion injury by inhibiting the JNK-mediated NF-κB pathway . It can also protect heart functions in myocardial infarction-induced heart failure models by upregulating the expression of key enzymes involved in fatty acid oxidation .
- Neuroprotection: In vivo studies indicate that ginsenoside Rb3 exhibits neuroprotective effects against ischemic damage, reducing cerebral infarction. It protects against oxygen and glucose deprivation/reoxygenation (OGD/R) induced damage in hippocampal neuron cells through an anti-oxidative stress mechanism .
- Anti-inflammatory Effects: Ginsenoside Rb3 has anti-inflammatory effects in LPS-induced macrophages through direct inhibition of the TLR4 signaling pathway .
- Anti-viral Activity: Ginsenoside Rb3 inhibits Bovine Viral Diarrhea Virus (BVDV) replication .
- Renal Protection: Ginsenoside Rb3 has protective effects against cisplatin-induced renal damage by inhibiting ROS-induced apoptosis and autophagy through AMPK/mTOR signaling pathways .
- Diabetes Mellitus Treatment: Purslane seed, which contains ginsenosides, can be used as an adjunctive therapy for diabetes mellitus .
Supporting Data and Findings
- Cardioprotective Effects: In a study using mouse cardiac myoblast H9c2 cells, ginsenoside Rb3 suppressed oxygen and glucose deprivation (OGD)-Reperfusion-induced cell apoptosis by suppressing ROS generation . The protective effect is closely related to the inhibition of NF-κB activity .
- Neuroprotective Effects: Ginsenoside Rb3 (0.1–10 μmol/L) significantly increased cell viability and inhibited LDH release in a dose-dependent manner in an ischemic model . Pretreatment with ginsenoside Rb3 significantly increased Bcl-2 protein expression and decreased cytosolic cytochrome c, cleaved-caspase 3, and Bax protein expression and inhibited caspase-3, -8, and -9 activity .
- Anti-viral Activity: Ginsenoside Rb3 was shown to significantly inhibit BVDV replication by reducing viral RNA levels .
- Anti-tumor Activity: Ginsenosides Rb3 and Rd reduce polyps formation . They effectively reduce the size and the number of the polyps that accompanied with the downregulation of oncogenic signaling molecules (iNOS, STAT3/pSTAT3, Src/pSrc) .
Potential Mechanisms of Action
Ginsenoside Rb3 appears to act through multiple mechanisms, including:
- Inhibition of the JNK-mediated NF-κB pathway
- Reducing intracellular calcium elevation and inhibiting apoptosis and caspase activity
- Upregulating the expression of key enzymes involved in β-oxidation of fatty acids
- Inhibition of ROS-induced apoptosis and autophagy through AMPK/mTOR signaling pathways
- Direct inhibition of the TLR4 signaling pathway
Further Research
Wirkmechanismus
Ginsenoside Rb3, also known as W6V49A8FJQ or Unii-W6V49A8fjq, is a pharmacologically active compound extracted from the Panax plant. It has been studied extensively for its potential therapeutic effects .
Target of Action
Ginsenoside Rb3 primarily targets the PPARα signaling pathway . It also interacts with vascular endothelial growth factor (VEGF) and nuclear factor kappa B (NF-κB) . These targets play crucial roles in various biological processes, including energy metabolism, cell proliferation, and apoptosis .
Mode of Action
Ginsenoside Rb3 interacts with its targets to bring about significant changes in cellular processes. It activates the PPARα signaling pathway, which increases the expression of key enzymes involved in the β-oxidation of fatty acids . This activation exerts an anti-apoptotic effect . Ginsenoside Rb3 also inhibits the activation of the Akt/mammalian target of the rapamycin signaling cascade in VEGF-induced human umbilical vascular endothelial cells .
Biochemical Pathways
Ginsenoside Rb3 affects several biochemical pathways. It regulates energy metabolism via the PPARα signaling pathway . It also influences the ROS-mediated PI3K/AKT/mTOR pathway, which is involved in the apoptosis pathway . These affected pathways have downstream effects on cell proliferation, apoptosis, and energy metabolism .
Pharmacokinetics
The pharmacokinetics of Ginsenoside Rb3 involve its absorption, distribution, metabolism, and excretion (ADME). Ginsenoside Rb3 is processed through deglycosylation in the intestinal tract and converted into more active rare saponins, such as Compound K, F2, etc . The bioavailability of ginsenoside rb3 is considered low, which is one of the major hurdles that needs to be overcome to advance its use in clinical settings .
Result of Action
The action of Ginsenoside Rb3 results in molecular and cellular effects. It stimulates cytotoxicity and apoptosis of Paclitaxel by preventing NF-κB signaling and regulating Bax/Bcl-2 expression on triple-negative breast cancer . It also exerts an anti-apoptotic effect by activating the PPARα signaling pathway .
Action Environment
The action, efficacy, and stability of Ginsenoside Rb3 can be influenced by various environmental factors. These factors can include the physiological conditions of the individual, such as the state of the gut microbiota, which plays a role in the deglycosylation of Ginsenoside Rb3
Biochemische Analyse
Biochemical Properties
Ginsenoside Rb3 mediates cardioprotective effects via various signaling pathways, including mitochondrial apoptotic pathway, PI3K/Akt/mTOR, HIF-1α and GRF91, RhoA, p38α MAPK, and eNOS . Ginsenoside Rb3 also promotes both JNK-mediated NF-κB and PERK/Nrf2/HMOX1 . Generally, ginsenosides Rb1, 2, and 3 modulate oxidative stress, inflammation, and apoptosis, contributing to the improvement of structural, functional and biochemical parameters .
Cellular Effects
Ginsenoside Rb3 has been shown to have significant effects on various types of cells and cellular processes. It has been reported to exert protective effects against cardiomyocyte ischemia-reperfusion injury , cisplatin-induced nephrotoxicity , and endothelial dysfunction . Ginsenoside Rb3 significantly increased cell viability and inhibited LDH release in a dose-dependent manner on an ischemic model . In addition, Ginsenoside Rb3 also significantly inhibited ischemic injury-induced apoptosis, [Ca2+]i elevation, and decrease of MMP .
Molecular Mechanism
Ginsenoside Rb3 exerts its effects at the molecular level through various mechanisms. It has been found to mediate cardioprotective effects via various signaling pathways, including mitochondrial apoptotic pathway, PI3K/Akt/mTOR, HIF-1α and GRF91, RhoA, p38α MAPK, and eNOS . Ginsenoside Rb3 also promotes both JNK-mediated NF-κB and PERK/Nrf2/HMOX1 .
Temporal Effects in Laboratory Settings
The concentration–time profile of Ginsenoside Rb3 conformed to a two-compartment pharmacokinetic model after intravenous administration at the dosage of 2.0 mg/kg for rats . The mean plasma elimination half-lives were 13.77 ± 1.23 min and 2045.70 ± 156.20 min for the distribution and exterminate phases t1/2α and t1/2β .
Dosage Effects in Animal Models
In a reserpine-induced syndrome model, Ginsenoside Rb3 attenuated hypothermia, palpebral ptosis, and akinesia . In the chronic mild stress model, chronic Ginsenoside Rb3 administration reversed the decrease in locomotor activity, novelty-suppressed feeding, and sucrose preference .
Metabolic Pathways
Deglycosylation was found to be the major metabolic pathway of Ginsenoside Rb3 in rats . Ginsenoside Rb3 is processed through deglycosylation in the intestinal tract and converted into more active rare saponins, such as Compound K, F2, etc .
Transport and Distribution
Ginsenosides, the principal components of ginseng, are characterized by poor accessibility to the brain . Poor brain distribution of ginsenosides was confirmed in LPS-challenged mice .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ginsenoside Rb3 involves multiple steps, starting from the extraction of ginsenosides from Panax ginseng roots. The process typically includes:
Extraction: The roots are extracted using solvents such as ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques to isolate Ginsenoside Rb3.
Hydrolysis: The isolated compound undergoes hydrolysis to remove sugar moieties, yielding the desired product.
Industrial Production Methods
Industrial production of Ginsenoside Rb3 follows similar steps but on a larger scale. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield. The process is optimized to meet industrial standards and regulatory requirements .
Analyse Chemischer Reaktionen
Types of Reactions
Ginsenoside Rb3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acids are employed for substitution reactions.
Major Products
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ginsenoside Rb1
- Ginsenoside Rg1
- Ginsenoside Rd
Uniqueness
Ginsenoside Rb3 is unique due to its specific glycoside structure, which imparts distinct pharmacological properties. Compared to other ginsenosides, it has shown superior efficacy in certain therapeutic applications, such as cardioprotection and neuroprotection .
Biologische Aktivität
Ginsenoside Rb3, a prominent saponin derived from Panax ginseng , has garnered significant attention due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.
Ginsenoside Rb3 exerts its biological effects through various pathways, primarily influencing cardiovascular health, anti-inflammatory responses, and cancer prevention.
1. Cardiovascular Protection
Research indicates that ginsenoside Rb3 protects cardiomyocytes from ischemia-reperfusion (I/R) injury by inhibiting the JNK-mediated NF-κB pathway. A study demonstrated that Rb3 administration reduced cell apoptosis and inflammation in H9c2 cells subjected to oxygen-glucose deprivation followed by reperfusion (OGD-Rep) . The protective effects are attributed to the inhibition of reactive oxygen species (ROS) generation and modulation of inflammatory cytokines such as IL-6 and TNF-α.
2. Anti-Inflammatory Effects
Ginsenoside Rb3 has shown potent anti-inflammatory properties in various models. In LPS-induced macrophages, it inhibited TLR4 signaling, leading to decreased production of pro-inflammatory cytokines like IL-1β and IL-6 . This effect is crucial in conditions characterized by chronic inflammation.
3. Cancer Prevention
In cancer models, Rb3 has demonstrated the ability to reduce polyp formation and tumor growth. It promotes mucosal immunity by enhancing beneficial gut microbiota while downregulating oncogenic signaling pathways . In xenograft models, Rb3 treatment alleviated cisplatin-induced nephrotoxicity during cancer therapy .
Summary of Key Studies
Case Studies
Case Study 1: Cardiomyocyte Protection
In a controlled experiment using H9c2 cells, ginsenoside Rb3 was administered at varying concentrations (0.1–10 μmol/L). The results showed a dose-dependent increase in cell viability and a significant reduction in LDH release, indicating protective effects against ischemic injury .
Case Study 2: Anti-Cancer Activity
In a study involving ApcMin/+ mice, ginsenoside Rb3 was found to significantly decrease the number and size of intestinal polyps. This was associated with enhanced mucosal immunity and changes in gut microbiota composition, suggesting its potential as an adjunct therapy in colorectal cancer prevention .
Eigenschaften
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-47-43(67)39(63)37(61)29(72-47)22-69-45-41(65)34(58)26(57)21-68-45)24-11-16-52(7)33(24)25(56)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-48-44(40(64)36(60)28(20-55)71-48)74-46-42(66)38(62)35(59)27(19-54)70-46/h10,24-48,54-67H,9,11-22H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODILNFGTFIURN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H90O22 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00911541 | |
Record name | 12-Hydroxy-20-[(6-O-pentopyranosylhexopyranosyl)oxy]dammar-24-en-3-yl 2-O-hexopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00911541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1079.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ginsenoside Rb2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034996 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
11021-13-9 | |
Record name | Ginsenoside Rb2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 12-Hydroxy-20-[(6-O-pentopyranosylhexopyranosyl)oxy]dammar-24-en-3-yl 2-O-hexopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00911541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ginsenoside Rb2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034996 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
200 - 203 °C | |
Record name | Ginsenoside Rb2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034996 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.